molecular formula C12H15NO2 B11946389 6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester

6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester

Cat. No.: B11946389
M. Wt: 205.25 g/mol
InChI Key: BULHBVYVQDRQJL-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester is a chemical compound with the molecular formula C12H15NO2 It is a member of the benzazepine family, which is characterized by a seven-membered heterocyclic ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . Another approach is the intramolecular alkylation of N-acyl-N-ethylaniline derivatives under Friedel-Crafts conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Uniqueness: 6,7,8,9-Tetrahydro-1H-1-benzazepine-1-carboxylic acid methyl ester is unique due to its specific substitution pattern and the presence of the carboxylic acid methyl ester group. This structural feature imparts distinct chemical reactivity and biological activity compared to other benzazepine derivatives.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 6,7,8,9-tetrahydro-1-benzazepine-1-carboxylate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)13-9-5-4-7-10-6-2-3-8-11(10)13/h4-5,7,9H,2-3,6,8H2,1H3

InChI Key

BULHBVYVQDRQJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C=CC=CC2=C1CCCC2

Origin of Product

United States

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